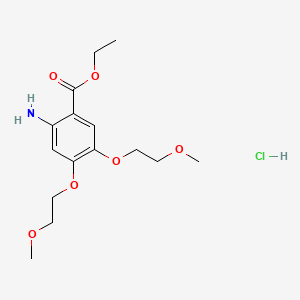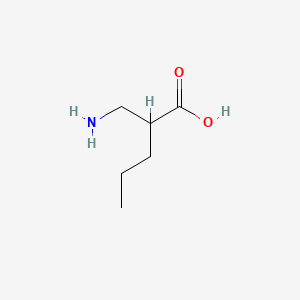
2-(Aminomethyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)pentanoic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of pentanoic acid, where an aminomethyl group is attached to the second carbon atom of the pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)pentanoic acid can be synthesized through several methods. One common approach involves the reaction of pentanoic acid with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic hydrogenation of the corresponding nitrile, 2-(cyanomethyl)pentanoic acid, using a metal catalyst such as palladium on carbon. This method offers high yields and can be easily scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 2-(nitromethyl)pentanoic acid.
Reduction: Formation of 2-(aminomethyl)pentanol.
Substitution: Formation of various N-substituted derivatives.
Scientific Research Applications
2-(Aminomethyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)pentanoic acid depends on its specific application. In biological systems, it may act as a precursor to neurotransmitters or other biologically active molecules. The aminomethyl group can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
2-(Aminomethyl)pentanoic acid can be compared with other similar compounds, such as:
2-(Aminomethyl)butanoic acid: This compound has a shorter carbon chain and may exhibit different reactivity and biological activity.
2-(Aminomethyl)hexanoic acid: This compound has a longer carbon chain and may have different solubility and stability properties.
2-(Aminomethyl)propanoic acid: This compound has a branched structure and may show different steric effects in chemical reactions.
The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(aminomethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-5(4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVZHUGRMDRKAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
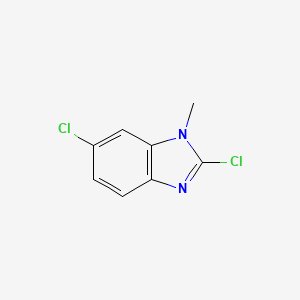
![4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B595471.png)
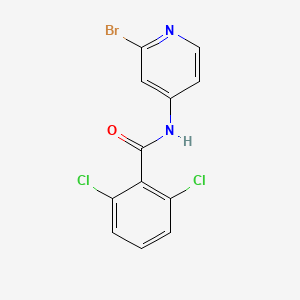
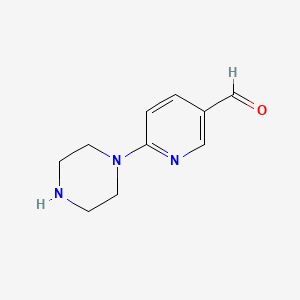
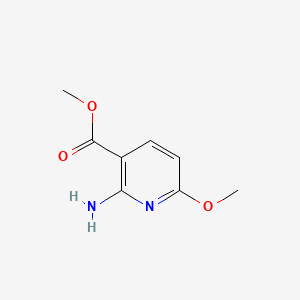
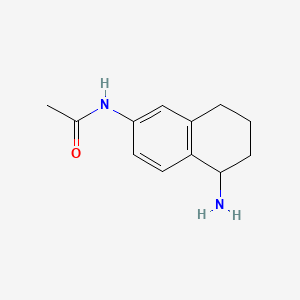
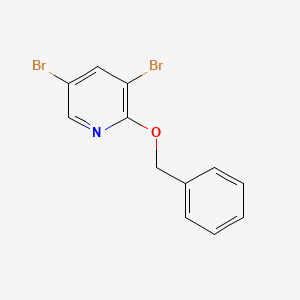
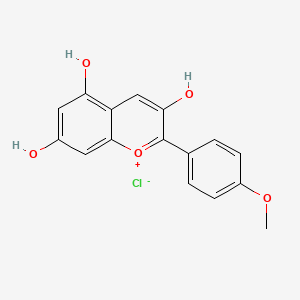
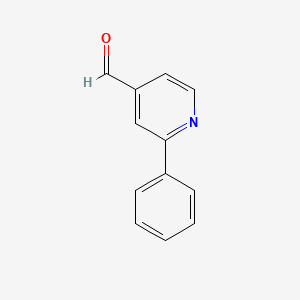
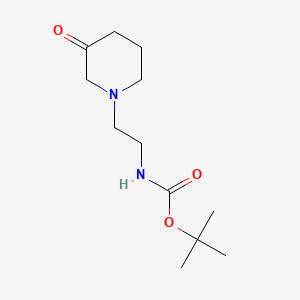
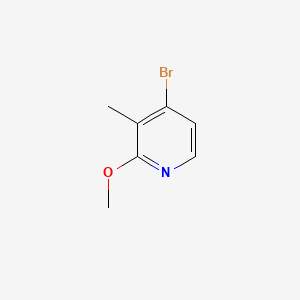
![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595486.png)
![7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/new.no-structure.jpg)
